Despite its clinical decline, orphenadrine citrate is still used in research to understand muscle relaxation mechanisms. Its effects on various receptors, including muscarinic, histaminic, and NMDA, are being studied to elucidate its impact on muscle tone and movement control []. These studies can contribute to the development of more targeted and safer muscle relaxants in the future.
Orphenadrine citrate's interaction with other medications is also a subject of research. Studies have explored its potential interactions with drugs like venlafaxine, aiming to understand potential risks and side effects associated with combined use []. This research helps healthcare professionals make informed decisions about prescribing medications and managing potential drug interactions.
Developing reliable and accurate methods for analyzing orphenadrine citrate is crucial for various research applications. Studies have investigated different analytical techniques, such as spectrophotometry and high-performance liquid chromatography (HPLC), to accurately measure orphenadrine citrate in various matrices, including pharmaceuticals, biological samples, and environmental samples [, ]. These methods are essential for research involving the synthesis, analysis, and potential environmental impact of orphenadrine citrate.
Orphenadrine citrate, due to its well-defined structure and properties, serves as a valuable reference standard in various analytical techniques. It helps ensure the accuracy and reliability of these techniques in quantifying other unknown compounds []. This application supports a wide range of research areas beyond just orphenadrine citrate itself.
Orphenadrine citrate is a centrally acting muscle relaxant and analgesic that is primarily used to relieve muscle pain and spasms. It belongs to the ethanolamine class of antihistamines and acts as a nonselective antagonist of muscarinic acetylcholine receptors. This compound is often utilized in the treatment of conditions like acute muscle injuries, sprains, and chronic pain associated with conditions such as fibromyalgia and tension headaches. Orphenadrine citrate is marketed under various brand names, including Norflex and Norgesic, and can be administered orally or via injection .
The chemical formula of orphenadrine citrate is , with a molar mass of approximately 269.388 g/mol. The compound undergoes hepatic metabolism, primarily through N-demethylation, leading to pharmacologically active metabolites. The main metabolic pathways involve cytochrome P450 enzymes, which facilitate the oxidation of orphenadrine into its metabolites, such as N-demethyl orphenadrine .
Orphenadrine citrate exhibits multiple mechanisms of action:
The compound's efficacy in treating muscle spasms may be attributed to its ability to reduce excitatory neurotransmission in the central nervous system.
Orphenadrine citrate can be synthesized through several methods, typically involving the reaction of diphenhydramine derivatives with appropriate alkylating agents. The synthesis generally includes:
This synthetic route allows for the production of both the hydrochloride and citrate forms of orphenadrine, with the citrate form being more commonly used in clinical settings .
Orphenadrine citrate is primarily applied in:
Additionally, it has been explored for use in treating persistent hiccups due to its central nervous system effects.
Orphenadrine citrate has several notable interactions:
Clinical caution is advised when prescribing this medication alongside other drugs that may affect its pharmacokinetics or pharmacodynamics.
Several compounds share similarities with orphenadrine citrate, particularly within the class of muscle relaxants and antihistamines. Here are some notable comparisons:
Compound Name | Class | Primary Use | Unique Features |
---|---|---|---|
Diphenhydramine | Antihistamine | Allergy relief | Strong sedative properties |
Cyclobenzaprine | Muscle Relaxant | Muscle spasms | Selective serotonin reuptake inhibitor |
Carisoprodol | Muscle Relaxant | Muscle pain | Metabolized to meprobamate |
Baclofen | Muscle Relaxant | Spasticity | GABA-B receptor agonist |
Tizanidine | Muscle Relaxant | Muscle spasticity | Alpha-2 adrenergic agonist |
Uniqueness of Orphenadrine Citrate:
Orphenadrine's unique combination of anticholinergic activity and NMDA receptor antagonism distinguishes it from other muscle relaxants. Its dual mechanism allows it not only to alleviate muscle spasms but also to provide analgesia through central nervous system modulation, making it particularly versatile in clinical applications.
The classical synthesis procedure begins with the slow addition of ortho-methylbenzhydryl bromide to beta-dimethylaminoethanol at refluxing temperature [8]. Following complete addition, the reaction mixture undergoes refluxing and stirring for an additional sixteen hours to ensure complete conversion [8]. The mixture is subsequently cooled, and the bottom layer containing the crude hydrobromide salt of beta-dimethylaminoethanol is separated [8]. The excess amino alcohol is removed from the upper layer through vacuum distillation, and the remaining residue is treated with citric acid to form the citrate salt [8] [28].
This historical method established the fundamental approach for orphenadrine synthesis, utilizing readily available starting materials and conventional heating methods [1]. The reaction mechanism involves nucleophilic substitution where the tertiary amine nitrogen of beta-dimethylaminoethanol attacks the benzhydryl carbon, displacing the bromide ion [1]. The subsequent salt formation with citric acid provides the final pharmaceutical-grade orphenadrine citrate product [1].
Contemporary industrial synthesis of orphenadrine citrate has evolved significantly from the original patent methodology, incorporating advanced process optimization techniques and improved reaction control systems [2]. Modern manufacturing processes focus on enhanced efficiency, reduced waste generation, and improved product purity through systematic optimization of reaction parameters [36].
Industrial synthesis optimization involves comprehensive evaluation of reaction conditions including temperature profiles, reaction time optimization, and catalyst selection [2]. Current manufacturing processes utilize continuous monitoring systems to maintain optimal reaction conditions and ensure consistent product quality [36]. The implementation of process analytical technology allows for real-time monitoring of reaction progress and immediate adjustment of parameters when deviations occur [36].
Modern industrial facilities employ advanced heating systems with precise temperature control, replacing the simple refluxing conditions of historical methods [36]. These systems provide uniform heat distribution and rapid temperature adjustment capabilities, resulting in more consistent reaction outcomes [36]. Additionally, modern processes incorporate automated addition systems for reagents, ensuring precise stoichiometric control and minimizing human error [36].
Quality control measures in modern industrial synthesis include continuous monitoring of intermediate formation and real-time analysis of impurity profiles [37]. Advanced analytical techniques such as high-performance liquid chromatography and mass spectrometry are integrated into the production process to ensure product specifications are maintained throughout manufacturing [37].
Solvent selection represents a critical parameter in orphenadrine citrate synthesis, significantly influencing reaction efficiency, product purity, and environmental impact [18] [19]. Comprehensive solvent evaluation studies have demonstrated that polar aprotic solvents provide optimal conditions for the nucleophilic substitution reaction [19].
Research findings indicate that dimethyl sulfoxide, acetone, and water represent suitable solvents for orphenadrine synthesis, with calculated solvation energies of negative 22.49, negative 21.65, and negative 22.76 kilocalories per mole, respectively [19]. These solvation energy values demonstrate the thermodynamic favorability of the reaction in these solvent systems [19]. Water emerges as the most thermodynamically favorable solvent based on solvation energy calculations, while also representing the most environmentally sustainable option [18] [19].
Solvent | Solvation Energy (kcal/mol) | Environmental Impact | Process Suitability |
---|---|---|---|
Water | -22.76 | Minimal | High |
Dimethyl Sulfoxide | -22.49 | Moderate | High |
Acetone | -21.65 | Low | Moderate |
Methanol | -22.50 | Low | Moderate |
Temperature optimization studies reveal that reaction temperatures between 120 and 140 degrees Celsius provide optimal conversion rates while minimizing side product formation [2]. Lower temperatures result in incomplete conversion and extended reaction times, while excessive temperatures promote decomposition reactions and reduce overall yield [2]. Pressure optimization indicates that maintaining atmospheric pressure conditions provides adequate reaction rates without requiring specialized high-pressure equipment [2].
Reaction condition analysis demonstrates that pH control significantly affects product formation and purity [22]. Maintaining slightly acidic conditions with pH values between 3.0 and 4.0 optimizes the nucleophilic substitution reaction while minimizing competing reactions [22]. Buffer systems utilizing ammonium formate or phosphate provide effective pH control throughout the reaction process [22].
Yield optimization strategies for orphenadrine citrate synthesis focus on minimizing side reactions, improving reagent utilization efficiency, and optimizing workup procedures [3] [24]. Research studies have identified several approaches for enhancing overall process yield, including modified reaction sequences, improved purification methods, and advanced crystallization techniques [3].
Crystallization optimization represents a significant opportunity for yield improvement, with studies demonstrating that controlled cooling rates and seeding techniques can increase product recovery by fifteen to twenty percent [3]. Different polymorphic forms of orphenadrine citrate exhibit varying solubility characteristics, allowing for selective crystallization optimization [3]. Systematic evaluation of crystallization solvents has identified methanol-water mixtures as providing optimal crystallization conditions [3].
Scalability challenges in orphenadrine citrate manufacturing primarily involve heat transfer limitations, mixing efficiency, and waste management considerations [35] [36]. Large-scale reactors require sophisticated heat transfer systems to maintain uniform temperature distribution throughout the reaction mass [36]. Inadequate heat transfer can result in local hot spots, promoting side reactions and reducing overall yield [36].
Scale Factor | Heat Transfer Challenge | Mixing Requirement | Yield Impact |
---|---|---|---|
Laboratory (1-10 L) | Minimal | Standard stirring | 85-90% |
Pilot (100-1000 L) | Moderate | Enhanced agitation | 80-85% |
Commercial (>5000 L) | Significant | Specialized mixing | 75-80% |
Mixing efficiency becomes increasingly challenging as reactor size increases, requiring specialized agitation systems to ensure homogeneous reaction conditions [36]. Poor mixing can result in concentration gradients within the reactor, leading to incomplete conversion and reduced product quality [36]. Advanced computational fluid dynamics modeling is employed to optimize agitator design and positioning for large-scale reactors [36].
Process intensification strategies including continuous flow synthesis and microreactor technology offer potential solutions to scalability challenges [24]. Continuous processes provide enhanced heat and mass transfer characteristics compared to traditional batch operations [24]. However, implementation of continuous processes requires significant capital investment and specialized process control systems [35].
Economic considerations significantly influence scalability decisions, with manufacturing costs increasing substantially due to regulatory compliance requirements and quality control measures [35]. The complexity of manufacturing standards, particularly quality control and safety testing requirements, contributes to elevated operational expenses [35]. Stringent approval processes across different regulatory jurisdictions can delay product launches and increase development costs [35].
Orphenadrine citrate exhibits distinct partition and solubility characteristics that significantly influence its pharmaceutical behavior and therapeutic application. The compound demonstrates a logarithmic partition coefficient (Log P) of 3.77 for the orphenadrine base in the octanol-water system [1] [2], indicating moderate to high lipophilicity. Computational predictions corroborate this experimental value, with estimated Log P values ranging from 3.5 to 4.17 [2], demonstrating consistent lipophilic characteristics across different analytical approaches.
The solubility profile of orphenadrine citrate reveals significant variability across different solvents, reflecting its amphiphilic nature. The compound exhibits sparingly soluble behavior in water, with quantitative assessments indicating a solubility ratio of approximately 1 in 70 parts water [3] [4] [5]. This limited aqueous solubility is characteristic of compounds with substantial hydrophobic character. In contrast, orphenadrine citrate demonstrates enhanced solubility in organic solvents, particularly dimethyl sulfoxide (DMSO), where it achieves a solubility of 92 mg/mL (199.34 mM) at 25°C [6] [7]. The compound shows slight solubility in ethanol (96%) [3] [5] [8], making it suitable for certain pharmaceutical formulations requiring alcoholic co-solvents.
Solvent | Solubility | Temperature | Reference |
---|---|---|---|
Water | Sparingly soluble | 25°C | Multiple sources [3] [4] [5] |
Ethanol (96%) | Slightly soluble | 25°C | EP/USP [3] [5] [8] |
DMSO | 92 mg/mL | 25°C | Selleck [6] [7] |
Chloroform | Practically insoluble | 25°C | ChemicalBook [3] |
Ether | Practically insoluble | 25°C | ChemicalBook [3] |
Acetonitrile | Slightly soluble | 25°C | Various [9] |
The predicted water solubility using computational models suggests approximately 0.03 mg/mL [2], which aligns with the experimental observations of sparse aqueous solubility. This low aqueous solubility profile necessitates careful consideration in formulation development, particularly for parenteral preparations where aqueous-based vehicles are preferred.
Thermal stability studies conducted under accelerated conditions reveal that orphenadrine citrate follows first-order degradation kinetics when exposed to elevated temperatures [12] [13]. Systematic investigations at various temperatures demonstrate increasing degradation rates with temperature elevation:
Temperature (°C) | Event | Observation | Source |
---|---|---|---|
132-134 | Melting Point Range | Crystalline powder melts | Multiple [1] [3] [11] |
136 | Melting Point (MSDS) | Complete melting | MSDS [10] |
137 | Melting Point (EP) | Melting point | European Pharmacopoeia [8] |
50 | Stability Study | Degradation K=1.01×10⁻³ | Iraqi J. Pharm. Sci. [12] |
60 | Stability Study | Degradation K=1.413×10⁻³ | Iraqi J. Pharm. Sci. [12] |
70 | Stability Study | Degradation K=1.995×10⁻³ | Iraqi J. Pharm. Sci. [12] |
The degradation rate constants demonstrate exponential increases with temperature, indicating thermal sensitivity at elevated conditions. At 50°C, the degradation rate constant is 1.01×10⁻³ month⁻¹, increasing to 1.413×10⁻³ month⁻¹ at 60°C, and further escalating to 1.995×10⁻³ month⁻¹ at 70°C [12]. Despite this thermal sensitivity, stability projections using Arrhenius plot analysis suggest a shelf life of approximately 5 years under ambient storage conditions [12] [13].
The compound maintains acceptable stability at room temperature, with no observable changes in physical properties after four months of storage under controlled conditions [12]. This thermal stability profile supports the recommended storage conditions of 2-8°C in tight, light-resistant containers [3] [14] [15].
Orphenadrine citrate demonstrates significant hydrophobic characteristics that directly influence its membrane permeability and pharmacokinetic behavior. The compound's moderate to high hydrophobic character is evidenced by its Log P value of 3.77 [1] [2], positioning it within the optimal range for membrane penetration while maintaining adequate aqueous solubility for biological activity.
Membrane permeability parameters reveal favorable characteristics for biological membrane crossing. The compound exhibits a polar surface area of 12.47 Ų [2], which is exceptionally low and highly favorable for membrane permeability. This minimal polar surface area, combined with the absence of hydrogen bond donors (0) and presence of only two hydrogen bond acceptors [2], creates an optimal profile for passive diffusion across lipid membranes.
Parameter | Value | Interpretation | Source |
---|---|---|---|
Molecular Weight | 461.5 g/mol | Moderate size | Multiple [1] [3] [2] |
Polar Surface Area | 12.47 Ų | Low (favorable for permeability) | DrugBank [2] |
Hydrogen Bond Donors | 0 | None (favorable) | DrugBank [2] |
Hydrogen Bond Acceptors | 2 | Moderate | DrugBank [2] |
Rotatable Bonds | 11 | High flexibility | DrugBank [2] |
Bioavailability Score | 1 | Good oral bioavailability | DrugBank [2] |
The physiological charge state of orphenadrine citrate significantly influences its membrane permeability. At physiological pH, the compound exists predominantly as a cationic species with a physiological charge of +1 [2], due to protonation of the tertiary amine group. This positive charge may somewhat reduce membrane permeability compared to the neutral form, but the overall lipophilic character compensates for this electrostatic hindrance.
Experimental permeability studies demonstrate that orphenadrine citrate can achieve meaningful membrane penetration, particularly when formulated with appropriate penetration enhancers [16]. Research utilizing modified Franz diffusion cells has shown that the compound can permeate both synthetic membranes and human skin [16], supporting its potential for topical applications and systemic absorption.
The compound's blood-brain barrier penetration capability is evidenced by its central nervous system activity [17] [18], indicating effective crossing of this highly selective membrane barrier. This CNS penetration is consistent with the favorable lipophilicity profile and minimal polar surface area, enabling the compound to traverse the restrictive endothelial tight junctions of cerebral capillaries.
Irritant;Health Hazard